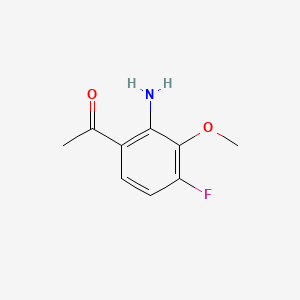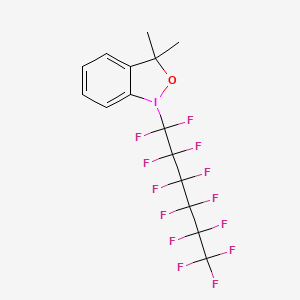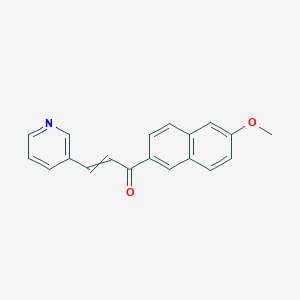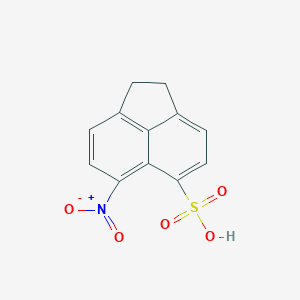
1-(2-Amino-4-fluoro-3-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4-fluoro-3-methoxyphenyl)ethanone is an organic compound characterized by the presence of an amino group, a fluoro substituent, and a methoxy group attached to a phenyl ring, with an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-fluoro-3-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of organometallic reagents and phase transfer catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-4-fluoro-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, facilitated by the presence of the amino and methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-(2-Amino-4-fluoro-3-methoxyphenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-Amino-4-fluoro-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, fluoro, and methoxy groups allows for unique binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
3’-Fluoro-4’-methoxyacetophenone: Shares the fluoro and methoxy substituents but lacks the amino group.
1-(3,5-Dichloro-4-fluoro-phenyl)ethanone: Contains a fluoro substituent but has dichloro groups instead of the amino and methoxy groups
Uniqueness: 1-(2-Amino-4-fluoro-3-methoxyphenyl)ethanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino group enhances its potential for forming hydrogen bonds, while the fluoro and methoxy groups contribute to its electronic properties and stability .
Propriétés
Formule moléculaire |
C9H10FNO2 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
1-(2-amino-4-fluoro-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10FNO2/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-4H,11H2,1-2H3 |
Clé InChI |
FEVADEAKYGVVGV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C(C=C1)F)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1H-indol-3-yl(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-methoxyaniline](/img/structure/B12469593.png)

![2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B12469602.png)
![1,1'-Bis[1-hydroxy-3-(1-hydroxycyclopentyl)-1-phenylprop-2-yn-1-yl]ferrocene](/img/structure/B12469612.png)
![N-(2,4-dichlorobenzyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-amine](/img/structure/B12469613.png)


![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12469635.png)
![5,5'-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis[2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12469648.png)




![1-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12469690.png)
